molecular formula C4H10S B166225 2-Methyl-1-propanethiol CAS No. 513-44-0

2-Methyl-1-propanethiol

Cat. No. B166225
CAS RN: 513-44-0
M. Wt: 90.19 g/mol
InChI Key: BDFAOUQQXJIZDG-UHFFFAOYSA-N
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Description

2-Methyl-1-propanethiol, also known as Isobutyl mercaptan, is a chemical compound with the molecular formula C4H10S and a molar mass of 90.19 . It is used in the formation of brain-targeted drug delivery systems (BTDS) by attaching with L-Cys (the carrier) via a disulfide bond .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula (CH3)2CHCH2SH . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

This compound is a type of organosulfur compound. These compounds are ubiquitous in the natural world and are important in the agriculture, pharmaceuticals, and petrochemical sectors . Specific reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

This compound has a density of 0.831g/mL at 25°C, a melting point of -145°C, and a boiling point of 87-89°C . Its vapor pressure is 124 mm Hg at 37.8 °C, and it has a refractive index of n20/D 1.4385 . It is slightly soluble in water but very soluble in alcohol and diethyl ether .

Scientific Research Applications

Volatility in Food Science

2-Methyl-1-propanethiol has been studied in the context of food science, particularly concerning the volatilities of onion flavor components. The study indicated that compounds like thiols, thiophenes, and monosulphides (including this compound) show higher volatilities compared to disulphides, aldehydes, or alcohols. This research is significant in understanding the flavor profiles and the science of cooking and food preservation (Mazza, 2007).

Analytical Chemistry and Material Science

In the field of analytical chemistry and material science, this compound's properties have been utilized in the study of gas-solid chromatography. The research involved examining the virial coefficients of volatile, malodorous organic sulfur compounds, including this compound, on graphitized carbon black powder. The study provided insights into the quantitative structure-retention relation (QSRR), correlating chromatographic retention times with calculated adsorbate molar refractivity and connectivity index values (Rybolt et al., 2001).

Surface Chemistry

Surface chemistry and adsorption studies have also utilized this compound. Research on 1-Propanethiol (a related compound) connecting with O-polar zinc oxide (ZnO) surfaces for biofunctional devices showed that 1-Propanethiol/ZnO structures were stable even at high temperatures, indicating potential for high durability in surface coatings or in the creation of biofunctional devices (Ogata et al., 2005).

Environmental Engineering

In environmental engineering, this compound's sorption characteristics have been studied. A study reported the sorption of 2-methyl-2-propanethiol (TBM), a similar compound, to various indoor materials. Understanding the sorption behavior is crucial for environmental health, especially concerning the remediation and treatment of spaces contaminated with malodorous compounds (Suravajala et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1-propanethiol is L-Cysteine (L-Cys) . L-Cysteine is an essential amino acid that plays a crucial role in protein synthesis, detoxification, and diverse metabolic functions.

Mode of Action

This compound interacts with its target, L-Cys, via a disulfide bond . This interaction forms a complex that is used in the development of brain-targeted drug delivery systems (BTDS) .

Pharmacokinetics

Its solubility in water, alcohol, and diethyl ether suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of BTDS . By forming a complex with L-Cys, it may facilitate the delivery of drugs to the brain, potentially enhancing the efficacy of treatments for various neurological conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and flammability suggest that it should be stored and handled under controlled conditions to ensure safety . Additionally, its solubility in various solvents may affect its distribution and action in different biological environments.

Safety and Hazards

2-Methyl-1-propanethiol is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Several papers have been published on this compound. One paper discusses the chemical thermodynamic properties and rotational isomerism of this compound . Another paper presents the direct analysis and monitoring of organosulfur compounds, including this compound, in the gaseous phase using portable mass spectrometry .

properties

IUPAC Name

2-methylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFAOUQQXJIZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060156
Record name 1-Propanethiol, 2-methyl-
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Molecular Weight

90.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with cooked vegetable, mustard-like odour
Record name 2-Methyl-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031245
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Record name 2-Methyl-1-propanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

88.50 °C. @ 760.00 mm Hg
Record name 2-Methyl-1-propanethiol
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Solubility

soluble in oil and alcohol
Record name 2-Methyl-1-propanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.829-0.836
Record name 2-Methyl-1-propanethiol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

513-44-0
Record name 2-Methyl-1-propanethiol
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Record name Isobutyl mercaptan
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Record name 1-Propanethiol, 2-methyl-
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Record name 1-Propanethiol, 2-methyl-
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Record name 2-methylpropane-1-thiol
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Record name ISOBUTANETHIOL
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Record name 2-Methyl-1-propanethiol
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Melting Point

-79 °C
Record name 2-Methyl-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and key spectroscopic data for 2-Methyl-1-propanethiol?

A1: this compound has the molecular formula C4H10S. Raman spectroscopy studies have been used to characterize its C-S stretching vibrations and analyze its different conformations. [, ]

Q2: How does temperature affect the inclusion of this compound with β-cyclodextrin?

A2: Studies have shown that the inclusion ability of β-cyclodextrin for this compound increases with rising temperatures. This inclusion process is endothermic and entropy-driven, with the destruction of the water shell around the alkyl group contributing to entropy increase. [, ]

Q3: How does the structure of this compound influence its inclusion stability with β-cyclodextrin compared to other mercaptans?

A3: The inclusion stability of β-cyclodextrin with mercaptans is influenced by both the size of the alkyl chain and the degree of branching. Research indicates that for normal mercaptans, inclusion ability increases with carbon chain length. For isomers, increased branching enhances inclusion, with this compound showing higher inclusion stability than its linear counterpart, 1-butanethiol. []

Q4: What is known about the thermodynamic properties of this compound?

A4: Extensive thermodynamic data for this compound, including heat capacity, heat of formation, entropy, and vapor pressure, have been experimentally determined and utilized to calculate its thermodynamic functions. These results align with spectroscopic observations indicating a small energy difference between its rotational isomers. []

Q5: Has this compound been studied in the context of gas-solid interactions?

A5: Yes, gas-solid chromatography was used to determine the second gas-solid virial coefficient (B2s) of this compound on a graphitized carbon black adsorbent. This data, along with that of other sulfur compounds, helped establish a quantitative structure-retention relationship (QSRR) correlating ln B2s with calculated molar refractivity and connectivity indices. This approach can predict retention times and potentially understand gas-solid interactions. []

Q6: How does this compound interact with atomic carbon?

A6: Time-resolved atomic spectroscopy studies have revealed that the reaction of ground-state atomic carbon (C(3PJ)) with this compound is rapid and occurs near the collision rate. This suggests a mechanism involving the insertion of the carbon atom into the S-H bond after initial addition, a process that is energetically favorable. []

Q7: Are there potential applications of this compound in drug delivery systems targeting the brain?

A7: Research suggests that this compound could be used as part of a novel brain drug delivery system. When conjugated to L-cysteine via a disulfide bond, it exhibits high affinity for the cerebrovascular large neutral amino acid transporter (LAT1). This interaction allows for the potential transport of various neuropharmaceuticals across the blood-brain barrier. []

Q8: Has this compound been observed in biological systems?

A8: Yes, this compound is a significant component of the volatile metabolome of the bacterium Clostridioides difficile. It is believed to be generated from cysteine metabolism, potentially through the formation and subsequent breakdown of cystathionine analogs. This compound contributes to the characteristic odor of the bacterium. []

Q9: What are the implications of the alkene-functionalized Keplerate-type structure encapsulating small alkyl thiols?

A9: The ability of the alkene-functionalized Keplerate-type structure to encapsulate small alkyl thiols, including this compound, offers a potential strategy for trapping and stabilizing volatile organic compounds. The hydrophobic cavity of the Keplerate provides a protective environment, reducing the volatility of the encapsulated thiols. []

Q10: What is the significance of the observation of this compound in human breath?

A10: this compound is one of several volatile sulfur compounds detected in elevated amounts in morning breath samples. Its concentration significantly decreases after tooth brushing, suggesting a microbial origin within the oral cavity. Due to its low odor threshold, it is considered a potential contributor to breath odor. []

Q11: What insights do conformational studies provide about this compound and related molecules?

A11: Conformational analysis, often aided by techniques like Fourier transform microwave spectroscopy and quantum chemical calculations, helps determine the preferred shapes and internal motions of molecules. For this compound, these studies provided insights into its various conformations and energy barriers associated with internal rotations. This information is critical for understanding its interactions with other molecules and predicting its behavior in different environments. []

Q12: How can computational chemistry be applied to understand the properties of this compound?

A12: Computational methods play a crucial role in predicting and explaining the behavior of this compound. For example, molecular dynamics simulations using force field parameters like those developed for the TraPPE-UA force field can accurately reproduce experimental properties like vapor-liquid coexistence curves and critical parameters. These simulations are invaluable for understanding the physical behavior of the compound under various conditions. []

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